Defined Intermediate Role in Sitafloxacin Synthesis vs. Non-Intermediates
Unlike generic cyclopropane carboxamides, CAS 147011-40-3 is explicitly designated and documented as an intermediate of sitafloxacin (DU-6859a), a marketed fluoroquinolone antibiotic, by multiple authoritative sources [1]. The compound is situated at a critical juncture in the synthesis pathway: it is formed by ketalization of 1-acetyl-N-benzylcyclopropanecarboxamide (CAS 147011-39-0) with ethylene glycol, and serves as the immediate precursor to the bromomethyl-dioxolane intermediate (CAS 147011-41-4) via bromination, which subsequently undergoes cyclization to form the azaspiro core of sitafloxacin [2]. This defined synthetic role provides a verifiable application context that non-intermediate cyclopropane carboxamides lack.
| Evidence Dimension | Documented role as registered pharmaceutical intermediate |
|---|---|
| Target Compound Data | Designated sitafloxacin intermediate; Cat. HY-43032 on MedChemExpress; cataloged in drug synthesis databases as intermediate (XLII) with defined upstream and downstream steps [2] |
| Comparator Or Baseline | Generic cyclopropane carboxamides (no designated role in approved drug synthesis) |
| Quantified Difference | Not applicable – qualitative binary classification (registered intermediate vs. non-intermediate) |
| Conditions | Documentation-based classification; synthesis pathway context per Drugs Fut 1994 and patent CN103360310A |
Why This Matters
This classification directly affects procurement decisions: the compound can be sourced as a qualified intermediate with traceable impurity profiles and defined downstream utility, whereas generic analogs carry procurement risk with undefined application context.
- [1] PubChem Compound Summary for CID 101145246: N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide. View Source
- [2] Drug Synthesis Database, Yaozh.com: 1-(2-methyl-1,3-dioxolan-2-yl)-N-[(1R)-1-phenylethyl]cyclopropanecarboxamide (XLII) synthesis route. View Source
